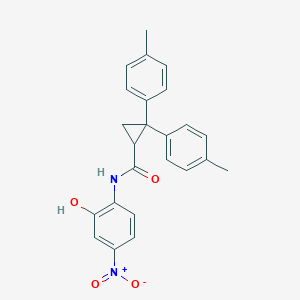![molecular formula C10H12N4S B387900 3-{[(4-Methylphenyl)methyl]sulfanyl}-1H-1,2,4-triazol-5-amin CAS No. 312275-49-3](/img/structure/B387900.png)
3-{[(4-Methylphenyl)methyl]sulfanyl}-1H-1,2,4-triazol-5-amin
Übersicht
Beschreibung
3-{[(4-methylphenyl)methyl]sulfanyl}-1H-1,2,4-triazol-5-amine is a chemical compound with the molecular formula C10H12N4S and a molecular weight of 220.3 g/mol It is known for its unique structure, which includes a triazole ring substituted with a 4-methylbenzylsulfanyl group
Wissenschaftliche Forschungsanwendungen
3-{[(4-methylphenyl)methyl]sulfanyl}-1H-1,2,4-triazol-5-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Wirkmechanismus
Target of Action
The primary target of 3-{[(4-methylphenyl)methyl]sulfanyl}-1H-1,2,4-triazol-5-amine is the heme protein , which cocatalyzes cytochrome P-450-dependent 14α-demethylation of lanosterol . This protein plays a crucial role in the biosynthesis of sterols, particularly ergosterol, which is an essential component of fungal cell membranes .
Mode of Action
The compound interacts with its target, the heme protein, by inhibiting the enzyme responsible for 14α-demethylation in the ergosterol biosynthesis pathway . This inhibition disrupts the production of ergosterol, leading to alterations in the fungal cell membrane’s structure and function .
Biochemical Pathways
The affected biochemical pathway is the ergosterol biosynthesis pathway . By inhibiting the 14α-demethylation step, the compound prevents the conversion of lanosterol to ergosterol . This disruption leads to a decrease in ergosterol levels and an accumulation of 14α-methyl sterols, which are toxic to the fungal cell .
Pharmacokinetics
Like other azole-based drugs, it is expected to have good bioavailability and distribution within the body
Result of Action
The molecular and cellular effects of the compound’s action include disruption of the fungal cell membrane’s integrity and function due to decreased ergosterol levels and increased 14α-methyl sterols . This leads to impaired cell growth and proliferation, ultimately resulting in the death of the fungal cell .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and presence of other substances can affect the compound’s stability and its interaction with the target . Additionally, the compound’s efficacy can be influenced by the specific strain of fungus and its resistance mechanisms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-methylphenyl)methyl]sulfanyl}-1H-1,2,4-triazol-5-amine typically involves the reaction of 4-methylbenzyl chloride with 1H-1,2,4-triazol-5-thiol in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-{[(4-methylphenyl)methyl]sulfanyl}-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Substituted benzyl derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[(4-chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine
- 3-[(4-methoxybenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine
- 3-[(4-fluorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine
Uniqueness
3-{[(4-methylphenyl)methyl]sulfanyl}-1H-1,2,4-triazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylbenzyl group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications .
Eigenschaften
IUPAC Name |
3-[(4-methylphenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S/c1-7-2-4-8(5-3-7)6-15-10-12-9(11)13-14-10/h2-5H,6H2,1H3,(H3,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFRBGYNIPHBHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NNC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301322244 | |
| Record name | 3-[(4-methylphenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301322244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24805828 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
312275-49-3 | |
| Record name | 3-[(4-methylphenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301322244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


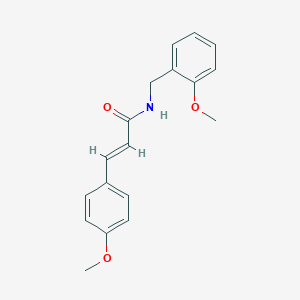
![5-(2,3-dichlorophenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B387820.png)
![(2Z,5Z)-5-({4-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-[(2,6-DIMETHYLPHENYL)IMINO]-3-PHENYL-1,3-THIAZOLIDIN-4-ONE](/img/structure/B387823.png)
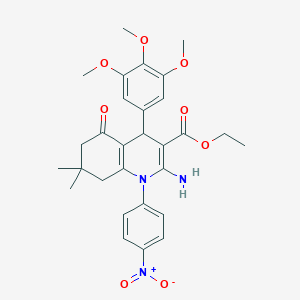
![4-fluoro-N'-[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]benzohydrazide](/img/structure/B387826.png)
![4-(2-{[3,5-Dimethyl(phenylsulfonyl)anilino]acetyl}carbohydrazonoyl)phenyl acetate](/img/structure/B387828.png)
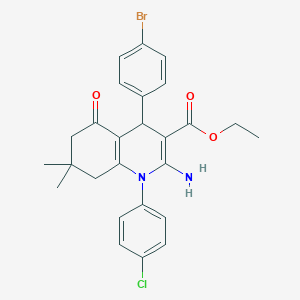
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-[(E)-[1-[(2,4-dichlorophenyl)methyl]indol-3-yl]methylideneamino]acetamide](/img/structure/B387831.png)
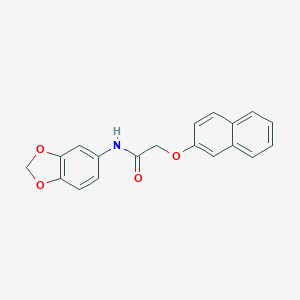
![4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-methoxyphenyl 2-chloro-4,5-difluorobenzoate](/img/structure/B387833.png)
![Methyl 4-{[({6-[(2-hydroxy-5-iodobenzylidene)amino]-1,3-benzothiazol-2-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B387836.png)
![5-AMINO-3-[(1Z)-2-[5-(4-CHLOROPHENYL)FURAN-2-YL]-1-CYANOETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B387837.png)
![5-(3,5-dibromo-4-hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B387839.png)
